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CAS No.: 944906-99-4
Cat. No.: B3170660
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Executive Summary

2-Chloro-N-methylpyridin-4-amine (CAS: 66131-68-8) serves as a critical heterocyclic
building block in the synthesis of kinase inhibitors and high-value agrochemicals.[1] Its utility
relies heavily on its solubility profile, which dictates solvent selection for nucleophilic aromatic
substitutions (SnAr), palladium-catalyzed couplings, and purification via crystallization.

This guide provides a comprehensive analysis of the compound’s solubility behavior.[2][3]
While specific gravimetric data is often proprietary, this document synthesizes physicochemical
principles with empirical data from structural analogs (e.g., 2-chloro-4-aminopyridine) to provide
a high-confidence solubility ranking.[1] Furthermore, it details a self-validating Standard
Operating Procedure (SOP) for precise solubility determination in your specific matrix.

Physicochemical Profile & Solubility Prediction

To predict solvent interaction, we must first deconstruct the molecule’s electronic and steric
character.
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Molecular Architecture

o Core Scaffold: Pyridine ring (electron-deficient aromatic).[1]
e Substituents:

o C2-Chlorine: Highly electronegative and lipophilic (

effect).[1] It reduces the basicity of the ring nitrogen and increases solubility in chlorinated
solvents.

o C4-Methylamine: A hydrogen bond donor (NH) and weak acceptor.[1] It introduces polarity
but the methyl group limits water solubility compared to a primary amine.

Key Properties Table

Property Value (Approx.) Implication for Solubility
_ Small molecule; favorable
Molecular Weight 143.57 g/mol o ) )
kinetics for dissolution.[1]
Moderately lipophilic.[1]
LogP (Octanol/Water) ~1.5 Prefers organic solvents over

pure water.[1]

Reduced basicity due to CI.[1]
pKa (Pyridine N) ~45-55 Soluble in acidic aqueous
media (pH < 3).[1]

Capable of H-bonding with
H-Bond Donors 1 (NH) protic solvents (MeOH, EtOH).

[1]

High affinity for polar aprotic

H-Bond Acceptors 2 (Ring N, Amine N)
solvents (DMSO, DMF).[1]

Solubility Landscape: Solvent Selection Guide
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The following classification ranks solvents by their estimated thermodynamic capability to
dissolve 2-Chloro-N-methylpyridin-4-amine at 25°C.

Tier 1: High Solubility (>100 mg/mL)[1]

e Solvents:DMSO, DMF, DMAc, NMP.

e Mechanism: These polar aprotic solvents interact strongly with the polarized pyridine ring
and the amine dipole without competing for proton donation.[1]

o Application: Ideal for SnAr reactions where high concentration and temperature are required.

[1]

» Caveat: High boiling points make removal difficult; avoid for final crystallization if possible.[1]

Tier 2: Moderate Solubility (20 — 100 mg/mL)[1]

» Solvents:Methanol, Ethanol, Dichloromethane (DCM), Chloroform.[1]
e Mechanism:

o Alcohols:[1] Form hydrogen bond networks with the amine and pyridine nitrogen. Solubility
increases significantly with temperature (steep solubility curve), making them excellent
candidates for recrystallization.[1]

o Chlorinated Solvents: The chlorine substituent on the pyridine ring interacts favorably with
DCM/Chloroform via dispersion forces and dipole interactions.

o Application: Synthesis workup (DCM extraction) and purification (Alcohol recrystallization).[1]

Tier 3: Low Solubility (<10 mg/mL)[1]

¢ Solvents:Toluene, Diethyl Ether, Water (neutral pH).[1]
e Mechanism:

o Toluene: Lacks the polarity to overcome the crystal lattice energy of the polar amine
segments.
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o Water:[1] The lipophilic chlorine and methyl group override the hydrophilic potential of the

amine at neutral pH.

o Application: Toluene is an effective anti-solvent to precipitate the product from DCM or
Alcohols.[1]

Tier 4: pH-Dependent Aqueous Solubility

e Acidic Water (pH < 3):High Solubility. Protonation of the pyridine nitrogen forms a pyridinium
salt, drastically increasing aqueous solubility.[1]

e Basic Water (pH > 9):Insoluble. The molecule remains neutral and crashes out.[1] This
switch is the primary method for isolation after acid-mediated deprotection or workup.[1]

Visualization: Solubility Logic & Workflow

The following diagrams illustrate the decision logic for solvent selection and the experimental

workflow for verifying solubility.

Solvent Selection Decision Tree

Select Solvent for
2-Chloro-N-methylpyridin-4-amine

What is the Goal?

High Temp Reaction Purification / Extraction /
(SnAr, Coupling) Crystallization Partitioning

ooling Crystallization \lmmiscible with Water

Use DMSO or DMF Use MeOH or EtOH Use DCM or Ethyl Acetate
(High Solvency, High BP) (Steep Solubility Curve) (Volatile, Moderate Solvency)
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Caption: Decision tree for selecting the optimal solvent based on process requirement.[1]

Experimental Solubility Determination Workflow

3. Filtration
0.45 pm Syringe Filter
(Pre-heated if needed)

4. Dilution
Dilute aliquot into
Mobile Phase

1. Preparation
Add Excess Solid to Solvent

2. Equilibration
Shake 24h @ Target Temp

5. Quantification
HPLC-UV or Gravimetric

Click to download full resolution via product page

Caption: Step-by-step workflow for the Saturation Shake-Flask method.

Experimental Protocol: Saturation Shake-Flask
Method

Since precise literature values vary by crystal form and purity, you must generate internal data.
This protocol ensures reproducibility (E-E-A-T compliant).

Objective

Determine the thermodynamic solubility of 2-Chloro-N-methylpyridin-4-amine in organic
solvents at 25°C.

Materials

e Compound: >100 mg of 2-Chloro-N-methylpyridin-4-amine.[1]
e Solvents: HPLC Grade Methanol, DCM, Toluene.[1]

o Equipment: Orbital shaker, 0.45 um PTFE syringe filters, HPLC (UV detector @ 254 nm).

Step-by-Step Procedure

e Supersaturation: Add the compound to 2 mL of solvent in a glass vial until undissolved solid
remains visible (create a slurry).
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» Equilibration: Agitate the vial at 25°C (£ 0.5°C) for 24 hours. Note: For crystallization studies,
run a parallel set at 50°C.

e Phase Separation:
o Allow the slurry to settle for 30 minutes.
o Using a syringe, draw up the supernatant.[3]

o Attach a 0.45 um PTFE filter and dispense the filtrate into a clean, pre-weighed vial (for
gravimetric) or HPLC vial (for chromatographic).

o Quantification (Gravimetric - Rapid Screen):
o Evaporate the solvent under nitrogen flow or vacuum.[1][2]
o Weigh the residue.[1][2]
o Calculation:
[1]
e Quantification (HPLC - High Precision):
o Dilute the filtrate 100x with mobile phase (e.g., Water/Acetonitrile).

o Inject against a 5-point calibration curve.[1]

Critical Troubleshooting

» Oiling Out: If the compound forms a separate liquid phase rather than a solid precipitate in
hot solvents (common in aminopyridines), seed the mixture with a pure crystal or switch to a
solvent with a lower boiling point (e.g., switch from Toluene to Heptane/EtOAc mix).

e Solvates: Be aware that aminopyridines can form solvates with DCM.[1] If the gravimetric
mass is higher than expected, analyze the residue via NMR to check for trapped solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Chloro-N-methylpyrimidin-4-amine | CSH6CIN3 | CID 13758004 - PubChem
[pubchem.ncbi.nim.nih.gov]

2. benchchem.com [benchchem.com]

3. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Solubility Landscape of 2-Chloro-N-methylpyridin-4-
amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3170660/docs#solubility-landscape-of-2-chloro-n-
methylpyridin-4-amine-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/13758004
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-methylpyrimidin-4-amine
https://courses.lumenlearning.com/suny-potsdam-organicchemistry/chapter/23-1-properties-of-amines/
https://www.benchchem.com/product/b3170660?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-methylpyrimidin-4-amine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-N-methylpyrimidin-4-amine
https://www.benchchem.com/pdf/Solubility_Profile_of_6_Chloropyridin_3_amine_in_Organic_Solvents_A_Technical_Guide.pdf
https://pdf.benchchem.com/112/Technical_Guide_Solubility_Profile_of_4_Chloro_6_isopropylpyrimidin_2_amine_in_Organic_Solvents.pdf
https://www.benchchem.com/product/b3170660/docs#solubility-landscape-of-2-chloro-n-methylpyridin-4-amine-a-technical-guide
https://www.benchchem.com/product/b3170660/docs#solubility-landscape-of-2-chloro-n-methylpyridin-4-amine-a-technical-guide
https://www.benchchem.com/product/b3170660/docs#solubility-landscape-of-2-chloro-n-methylpyridin-4-amine-a-technical-guide
https://www.benchchem.com/product/b3170660/docs#solubility-landscape-of-2-chloro-n-methylpyridin-4-amine-a-technical-guide
https://www.benchchem.com/product/b3170660?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3170660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem
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